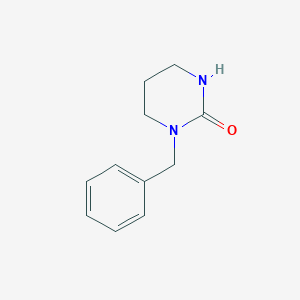

1-Benzyltetrahydropyrimidin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-12-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSFKEGGQALVAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20539721 | |

| Record name | 1-Benzyltetrahydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34790-80-2 | |

| Record name | 1-Benzyltetrahydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1,3-diazinan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyltetrahydropyrimidin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyltetrahydropyrimidin-2(1H)-one is a heterocyclic compound belonging to the class of cyclic ureas. The presence of the benzyl group and the tetrahydropyrimidinone core suggests its potential for diverse chemical interactions and biological activities, making its physicochemical characterization a crucial first step in any research or drug development endeavor. Understanding properties such as solubility, lipophilicity, and ionization state is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate formulations.

This technical guide outlines the essential physicochemical properties to be determined for this compound and provides detailed experimental methodologies for their measurement.

Physicochemical Properties Summary

A comprehensive physicochemical profile of a novel compound like this compound is essential for its development. The following table summarizes the key properties that require experimental determination.

| Physicochemical Property | Description | Predicted/Experimental Value |

| Molecular Formula | The empirical formula representing the types and numbers of atoms in a molecule. | C₁₁H₁₄N₂O |

| Molecular Weight | The mass of one mole of the substance. | 190.24 g/mol |

| Melting Point (°C) | The temperature at which the solid phase transitions to a liquid phase. | Data not available |

| Boiling Point (°C) | The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid. | Data not available |

| Aqueous Solubility (mg/mL) | The maximum concentration of the compound that can dissolve in water at a specific temperature and pH. | Data not available |

| pKa | The negative logarithm of the acid dissociation constant; indicates the strength of an acid or a base. | Data not available |

| LogP (Octanol-Water) | The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. | Data not available |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are provided below.

3.1. Melting Point Determination

The melting point is a fundamental physical property used to identify a compound and assess its purity.

-

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

A small amount of the crystalline this compound is finely ground.

-

The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

-

3.2. Aqueous Solubility Determination

Aqueous solubility is a critical parameter influencing a drug's bioavailability. The shake-flask method is a common technique for its determination.

-

Apparatus: Scintillation vials, orbital shaker, analytical balance, centrifuge, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of this compound is added to a known volume of purified water (or a specific buffer solution) in a vial.

-

The vial is sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is centrifuged to separate the undissolved solid.

-

A sample of the supernatant is carefully removed, filtered, and diluted as necessary.

-

The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

3.3. pKa Determination

The pKa value is essential for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and interaction with biological targets. Potentiometric titration is a standard method.

-

Apparatus: pH meter with a calibrated electrode, automatic titrator or burette, magnetic stirrer, beaker.

-

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

-

The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve or the pH at which the compound is half-neutralized.

-

3.4. LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties. The shake-flask method is the traditional approach.

-

Apparatus: Separatory funnel or vials, orbital shaker, centrifuge, analytical instrumentation (HPLC or UV-Vis).

-

Procedure:

-

n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

A known amount of this compound is dissolved in a known volume of either the water-saturated octanol or the octanol-saturated water.

-

The solution is placed in a separatory funnel or vial with a known volume of the other phase.

-

The mixture is agitated for a sufficient time to allow for partitioning equilibrium to be reached.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical technique.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

-

Visualizations

4.1. General Synthesis Pathway

The synthesis of 1-substituted tetrahydropyrimidin-2(1H)-ones can be achieved through various synthetic routes. A common approach involves the reaction of a 1,3-diamine with a carbonyl source or the cyclization of a substituted urea. The diagram below illustrates a generalized synthetic scheme.

Caption: General synthesis of this compound.

4.2. Experimental Workflow for Physicochemical Characterization

A structured workflow is crucial for the efficient and accurate characterization of a new chemical entity. The following diagram outlines the logical sequence of experiments for determining the key physicochemical properties.

Caption: Workflow for Physicochemical Characterization.

4.3. Logical Relationship for ADME Prediction

The determined physicochemical properties are interconnected and collectively inform the prediction of a compound's ADME profile. This diagram illustrates the relationship between these properties and their influence on pharmacokinetic behavior.

Caption: Physicochemical Properties and ADME Prediction.

Technical Guide: Spectroscopic Analysis of 1-Benzyltetrahydropyrimidin-2(1H)-one

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the spectroscopic characterization of 1-Benzyltetrahydropyrimidin-2(1H)-one. Due to the limited availability of a complete, unified experimental dataset in publicly accessible literature, this document presents a compilation of expected spectroscopic data based on analogous structures and theoretical predictions. It also includes detailed, generalized experimental protocols for acquiring such data.

Introduction

This compound is a cyclic urea derivative with a benzyl substituent on one of the nitrogen atoms. The tetrahydropyrimidinone core is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. A thorough spectroscopic analysis is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound, which is vital for its application in research and drug development.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. It is important to note that these are predicted or analogous values and should be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.25 - 7.40 | m | 5H | Aromatic (C₆H₅) |

| ~ 4.60 | s | 2H | N-CH₂ -Ph |

| ~ 3.30 | t | 2H | CH₂ -N-Bn |

| ~ 3.20 | t | 2H | CH₂ -NH |

| ~ 1.95 | p | 2H | CH₂ -CH₂-CH₂ |

| ~ 5.50 | br s | 1H | NH |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 157.0 | C =O |

| ~ 137.5 | Aromatic (Quaternary C ) |

| ~ 128.8 | Aromatic (C H) |

| ~ 127.6 | Aromatic (C H) |

| ~ 127.4 | Aromatic (C H) |

| ~ 51.0 | N-C H₂-Ph |

| ~ 48.0 | C H₂-N-Bn |

| ~ 40.0 | C H₂-NH |

| ~ 20.0 | C H₂-CH₂-CH₂ |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3250 | Strong, Broad | N-H Stretch |

| ~ 3060, 3030 | Medium | Aromatic C-H Stretch |

| ~ 2940, 2860 | Medium | Aliphatic C-H Stretch |

| ~ 1650 | Strong | C=O Stretch (Urea) |

| ~ 1600, 1495, 1450 | Medium to Weak | Aromatic C=C Stretch |

| ~ 1250 | Medium | C-N Stretch |

| ~ 740, 700 | Strong | Aromatic C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 190 | Moderate | [M]⁺ (Molecular Ion) |

| 91 | High | [C₇H₇]⁺ (Benzyl Cation) |

| 119 | Moderate | [M - C₆H₅]⁺ |

| 85 | Moderate | [Tetrahydropyrimidinone ring fragment]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (Neat): If the sample is an oil, place a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet: If the sample is a solid, grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Data Acquisition (EI):

-

Introduce the sample into the ion source (often via a direct insertion probe or gas chromatograph).

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

-

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal of the protonated molecule [M+H]⁺.

-

Acquire the full scan mass spectrum.

-

Visualization of Analytical Workflow

The following diagrams illustrate the general workflows for spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

The Rising Therapeutic Potential of 1-Benzyltetrahydropyrimidin-2(1H)-one Derivatives: A Technical Guide

Executive Summary: The 1-benzyltetrahydropyrimidin-2(1H)-one scaffold, a core structure accessible through the versatile Biginelli multicomponent reaction, is emerging as a privileged framework in medicinal chemistry. Derivatives of this class, particularly the closely related 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the synthesis, potential biological activities, and structure-activity relationships of these compounds, with a focus on their anticancer and antibacterial properties. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visualizations of synthetic pathways and mechanisms of action to support researchers and drug development professionals in this promising field.

Introduction

The tetrahydropyrimidine nucleus is a fundamental heterocyclic motif present in numerous biologically active compounds. When substituted with a benzyl group at the N-1 position, the resulting this compound derivatives gain specific lipophilic and steric properties that can significantly influence their interaction with biological targets. These compounds are a subset of the broader class of dihydropyrimidinones (DHPMs), which have garnered substantial interest for their diverse pharmacological effects, including anticancer, antibacterial, antiviral, and anti-inflammatory activities.[1]

The therapeutic potential of this scaffold is exemplified by Monastrol, a well-known DHPM that acts as a specific and cell-permeable inhibitor of the mitotic kinesin Eg5, a key motor protein involved in cell division.[2][3] This mechanism has established DHPMs as an attractive starting point for the development of novel antimitotic agents.[4] This guide will synthesize the current knowledge on these derivatives, presenting quantitative data, detailed methodologies, and mechanistic insights to facilitate further research and development.

Synthesis Strategies

The primary and most efficient method for synthesizing the core tetrahydropyrimidine scaffold is the Biginelli reaction . This one-pot, three-component condensation involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea).[5][6] Subsequent N-1 benzylation can be performed to yield the target compounds.

The general synthetic pathway involves two key steps:

-

Biginelli Condensation : An aromatic aldehyde, ethyl acetoacetate, and urea react under acidic catalysis to form the dihydropyrimidinone ring.

-

N-1 Benzylation : The hydrogen at the N-1 position of the DHPM ring is substituted with a benzyl group, typically via reaction with a benzyl halide in the presence of a base.[7][8]

Various catalysts, including Lewis acids (e.g., Yb(OTf)₃) and protic acids, have been employed to improve reaction yields and shorten reaction times.[2] Microwave-assisted synthesis has also proven effective for accelerating the Biginelli reaction.[2]

References

- 1. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of kinesin Eg5 inhibition by 3,4-dihydropyrimidin-2(1H)-one derivatives on various breast cancer cell features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmchemsci.com [jmchemsci.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tetrahydropyrimidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyrimidinone nucleus, a heterocyclic scaffold readily accessible through the classic Biginelli reaction, has emerged as a cornerstone in medicinal chemistry. Its inherent structural features and synthetic tractability have propelled the development of a diverse array of therapeutic agents with a wide spectrum of biological activities. This guide provides a comprehensive review of the tetrahydropyrimidinone core, detailing its synthesis, summarizing key quantitative biological data, outlining essential experimental protocols, and visualizing associated mechanisms of action and synthetic pathways.

Synthesis of the Tetrahydropyrimidinone Core: The Biginelli Reaction

The most prominent and widely utilized method for synthesizing the tetrahydropyrimidinone scaffold is the Biginelli reaction, a one-pot, three-component condensation reaction.[1][2] This acid-catalyzed reaction typically involves an aldehyde, a β-ketoester, and urea (or thiourea) to yield the corresponding dihydropyrimidinone, which can be subsequently reduced to the tetrahydropyrimidinone.[1][2]

Reaction Mechanism

The mechanism of the Biginelli reaction is believed to proceed through a series of key steps, as illustrated below. The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, affords the final dihydropyrimidinone product.[1][2][3]

Biological Activities of Tetrahydropyrimidinone Derivatives

Derivatives of the tetrahydropyrimidinone core have demonstrated a remarkable range of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. The following tables summarize key quantitative data for various derivatives.

Anticancer Activity

Tetrahydropyrimidinone derivatives have shown significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4a | K562 (Chronic Myelogenous Leukemia) | 1.76 ± 0.09 | |

| 4b | K562 (Chronic Myelogenous Leukemia) | 1.66 ± 0.05 | |

| 4b | HeLa (Cervical Cancer) | 52.59 | [2] |

| 4k | HeLa (Cervical Cancer) | 43.63 | [2] |

| 3d | MCF-7 (Breast Cancer) | 43.4 | [4] |

| 4d | MCF-7 (Breast Cancer) | 39.0 | [4] |

| 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [4] |

| 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [4] |

Antibacterial Activity

The tetrahydropyrimidinone scaffold has also been a fruitful source of antibacterial agents, with derivatives showing activity against both Gram-positive and Gram-negative bacteria.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 1 | Staphylococcus aureus | 15-45 | [5] |

| 2 | Staphylococcus aureus | 15-45 | [5] |

| 4 | Staphylococcus aureus | 15-45 | [5] |

| 8 | Staphylococcus aureus | 15-45 | [5] |

| 10 | Staphylococcus aureus | 15-45 | [5] |

| 4a | Various Bacteria | 0.20 - 3.25 (mg/mL) | [2] |

| 4b | Various Bacteria | 0.20 - 3.25 (mg/mL) | [2] |

| 4d | Various Bacteria | 0.20 - 3.25 (mg/mL) | [2] |

Anti-inflammatory Activity

Several tetrahydropyrimidinone derivatives have been investigated for their anti-inflammatory properties, with some showing potent inhibition of key inflammatory mediators.

| Compound ID | Assay | IC50 (µM) | Reference |

| 25 | COX-2 Inhibition | 0.89 | [6] |

| 27 | COX-2 Inhibition | 0.62 | [6] |

| 29 | COX-2 Inhibition | 0.25 | [6] |

| N-(4-chlorophenyl) derivative | Carrageenan-induced paw edema | 46.7% inhibition | [7] |

| N-[4-chloro-3-(trifluoromethyl)phenyl] derivative | Carrageenan-induced paw edema | 46.4% inhibition | [7] |

Antiviral Activity

The antiviral potential of tetrahydropyrimidinone derivatives has also been explored, with some compounds showing inhibitory activity against various viruses.

| Compound Derivative | Virus | Activity | Reference |

| Mono- and bis-morpholinomethyl derivatives | Fowl plague virus | 87.5-99.6% inhibition | [8] |

| 1-morpholinomethyl derivative of THPT | Fowl plague virus | 87.5-99.6% inhibition | [8] |

| 1-morpholinomethyl derivatives of THP and THPT | Semliki Forest virus | >99.9% inhibition | [8] |

Experimental Protocols

General Procedure for the Biginelli Reaction

A general experimental protocol for the synthesis of dihydropyrimidinones via the Biginelli reaction is as follows:

-

Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea or thiourea (1.5 eq).

-

Solvent and Catalyst: Add a suitable solvent (e.g., ethanol) and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid).[1]

-

Reaction Conditions: Heat the reaction mixture to reflux with stirring for a specified period (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.[1]

Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer compounds.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the tetrahydropyrimidinone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[9]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution

The broth dilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5][10]

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacteria.

-

Serial Dilutions: Prepare a series of two-fold dilutions of the tetrahydropyrimidinone derivative in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the microtiter plate at an appropriate temperature and for a suitable duration (e.g., 37°C for 16-20 hours).[5]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[11]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of tetrahydropyrimidinone derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.

Anticancer Mechanism of Action

The anticancer effects of certain tetrahydropyrimidinone derivatives have been attributed to their ability to induce apoptosis and inhibit key proteins involved in cell division and metastasis.

One prominent mechanism involves the inhibition of the mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar spindle during mitosis.[12] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptotic cell death.[12][13] Another mechanism involves the inhibition of matrix metalloproteinases (MMPs), enzymes that play a crucial role in tumor invasion and metastasis by degrading the extracellular matrix.[7][14]

The induction of apoptosis by these compounds often involves the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases.[8][15]

Conclusion

The tetrahydropyrimidinone core represents a versatile and privileged scaffold in medicinal chemistry, offering a gateway to a vast chemical space with diverse biological activities. The straightforward and efficient Biginelli reaction provides a robust platform for the synthesis of novel derivatives. The compelling quantitative data on their anticancer, antibacterial, anti-inflammatory, and antiviral activities underscore the therapeutic potential of this heterocyclic system. The elucidation of their mechanisms of action, particularly the inhibition of key enzymes like Eg5 and MMPs and the induction of apoptosis, provides a rational basis for the design of next-generation therapeutics. This guide serves as a valuable resource for researchers dedicated to harnessing the full potential of the tetrahydropyrimidinone core in the ongoing quest for novel and effective medicines.

References

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. Biginelli Reaction [organic-chemistry.org]

- 3. name-reaction.com [name-reaction.com]

- 4. BIGINELLI REACTION | PPT [slideshare.net]

- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. Aryl-Substituted Dihydro-Pyrimidines Effecting Kinesin Eg5 as Novel Approach for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]

An In-depth Technical Guide to 1-Benzyltetrahydropyrimidin-2(1H)-one: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction and Historical Context

The foundational structure of 1-Benzyltetrahydropyrimidin-2(1H)-one is the tetrahydropyrimidinone ring system. The synthesis of this heterocyclic core is most famously achieved through the Biginelli reaction , a one-pot three-component condensation reaction first reported by the Italian chemist Pietro Biginelli in 1893. This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).

The versatility and efficiency of the Biginelli reaction have made dihydropyrimidinones (DHPMs) and their saturated counterparts, tetrahydropyrimidinones, readily accessible. These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including roles as calcium channel blockers, antihypertensive agents, and antiviral compounds. The introduction of a benzyl group at the N1 position, as in this compound, is a common synthetic modification aimed at exploring structure-activity relationships and modulating the compound's physicochemical properties.

Synthetic Methodologies

The synthesis of this compound can be approached through two primary strategies: a modified Biginelli reaction using a substituted urea or a post-synthesis N-alkylation of a pre-formed tetrahydropyrimidinone ring.

This approach involves the direct condensation of an appropriate aldehyde, a β-dicarbonyl compound, and N-benzylurea .

Experimental Protocol: General Procedure for Modified Biginelli Reaction

A mixture of an aldehyde (1 mmol), a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol), and N-benzylurea (1.2 mmol) is heated in a suitable solvent (e.g., ethanol, acetonitrile) in the presence of a catalyst. Various catalysts can be employed, including Brønsted acids (e.g., HCl, p-toluenesulfonic acid) or Lewis acids (e.g., FeCl₃, InCl₃). The reaction mixture is typically refluxed for several hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Logical Workflow for Modified Biginelli Synthesis

Caption: Workflow for the synthesis of this compound via a modified Biginelli reaction.

This two-step approach first involves the synthesis of the unsubstituted or N3-substituted tetrahydropyrimidinone core via a standard Biginelli reaction, followed by the selective alkylation of the N1 position with a benzyl halide.

Experimental Protocol: General Procedure for N-Benzylation

To a solution of the pre-synthesized tetrahydropyrimidin-2(1H)-one (1 mmol) in a suitable aprotic solvent (e.g., DMF, acetonitrile), a base (e.g., K₂CO₃, NaH, 1.2 mmol) is added, and the mixture is stirred for a short period. Benzyl bromide or benzyl chloride (1.1 mmol) is then added, and the reaction is stirred at room temperature or gentle heating until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Signaling Pathway for N-Benzylation

Caption: Reaction pathway for the N-benzylation of a tetrahydropyrimidinone precursor.

Physicochemical and Spectroscopic Data

Specific quantitative data for the parent this compound is not extensively reported. However, data for a closely related derivative, N-Benzyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-oxopyrimidine-5-carboxamide , can provide valuable insights into the expected spectral characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₉N₃O₂ | SpectraBase |

| Molecular Weight | 321.38 g/mol | SpectraBase |

| Mass Spectrum (GC-MS) | M⁺ peak at m/z 321 | SpectraBase[1] |

Expected Spectroscopic Features for this compound:

-

¹H NMR:

-

Signals corresponding to the protons of the benzyl group (aromatic and methylene protons).

-

Characteristic signals for the protons on the tetrahydropyrimidine ring. The chemical shifts and coupling patterns would depend on the substitution at other positions of the ring.

-

-

¹³C NMR:

-

Resonances for the carbonyl carbon (C2).

-

Signals for the carbons of the benzyl group.

-

Signals for the carbons of the tetrahydropyrimidine ring.

-

-

IR Spectroscopy:

-

A strong absorption band corresponding to the C=O stretching of the urea moiety.

-

Bands corresponding to C-H stretching and bending of the alkyl and aromatic portions.

-

N-H stretching band if the N3 position is unsubstituted.

-

-

Mass Spectrometry:

-

A molecular ion peak corresponding to the exact mass of the compound.

-

Fragmentation patterns may involve the loss of the benzyl group or cleavage of the tetrahydropyrimidine ring.

-

Conclusion

While the specific historical discovery of this compound remains elusive in the surveyed literature, its synthesis is firmly rooted in the principles of the Biginelli reaction and subsequent N-alkylation strategies. The tetrahydropyrimidinone core is a privileged scaffold in medicinal chemistry, and the introduction of a benzyl group offers a means to fine-tune its biological and physical properties. Further research into the specific synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential applications. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring this and related heterocyclic compounds.

References

Stability and degradation profile of 1-Benzyltetrahydropyrimidin-2(1H)-one

An In-depth Technical Guide to the Stability and Degradation Profile of 1-Benzyltetrahydropyrimidin-2(1H)-one

Introduction

The assessment of a drug substance's stability is a critical component of the drug development process, providing vital information on how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] Forced degradation studies, or stress testing, are intentionally aggressive studies designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[2][3] This information is instrumental in developing stable formulations, determining appropriate storage conditions and shelf-life, and creating stability-indicating analytical methods as mandated by guidelines from the International Council for Harmonisation (ICH).[1][2]

This guide details the systematic approach to evaluating the stability and degradation profile of this compound, covering forced degradation under various stress conditions, data interpretation, and detailed experimental protocols.

Forced Degradation (Stress Testing) Overview

Forced degradation studies are designed to produce a representative sample of the degradation products that could be expected to form under normal storage conditions.[4] These studies are typically conducted under more severe conditions than those used for accelerated stability testing.[2] The primary stress conditions applied to this compound would include hydrolysis, oxidation, thermal stress, and photolysis.

A logical workflow for conducting these studies is essential for ensuring comprehensive data collection and analysis.

Data Presentation: Summarized Findings

Quantitative data from forced degradation studies should be systematically organized to facilitate comparison and interpretation. The following tables represent hypothetical results for this compound.

Table 1: Summary of Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80 | 15.2% | 2 |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60 | 45.8% | 3 |

| Oxidation | 3% H₂O₂ | 24 hours | 25 | 22.5% | 4 |

| Thermal | Dry Heat | 48 hours | 105 | 8.1% | 1 |

| Photolytic | ICH Q1B Option 1 | 1.2M lux hrs | 25 | 12.7% | 2 |

Table 2: Illustrative Chromatographic Purity and Impurity Profile under Stress Conditions

| Stress Condition | Peak | Retention Time (min) | Peak Area (%) |

| Unstressed Sample | Parent | 12.5 | 99.8% |

| Acid Hydrolysis | Parent | 12.5 | 84.6% |

| Degradant A1 | 8.2 | 9.1% | |

| Degradant A2 | 10.1 | 6.1% | |

| Base Hydrolysis | Parent | 12.5 | 54.0% |

| Degradant B1 | 6.5 | 25.3% | |

| Degradant B2 | 9.8 | 12.5% | |

| Degradant B3 | 11.2 | 8.0% | |

| Oxidation | Parent | 12.5 | 77.3% |

| Degradant O1 | 7.9 | 10.2% | |

| Degradant O2 | 9.4 | 5.8% | |

| Degradant O3 | 13.1 | 4.5% | |

| Degradant O4 | 14.2 | 2.0% |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the reliability of stability studies.

General Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent, such as a mixture of acetonitrile and water. This stock solution serves as the starting material for all stress conditions.

Hydrolytic Degradation

-

Acidic Condition: To 1 mL of the stock solution, 1 mL of 0.1 M hydrochloric acid is added. The mixture is then heated in a water bath at 80°C for 24 hours. After cooling, the solution is neutralized with an equivalent amount of 0.1 M sodium hydroxide and diluted to a final concentration for analysis.

-

Basic Condition: To 1 mL of the stock solution, 1 mL of 0.1 M sodium hydroxide is added. The mixture is heated at 60°C for 8 hours. After cooling, the solution is neutralized with 0.1 M hydrochloric acid and diluted for analysis.

Oxidative Degradation

To 1 mL of the stock solution, 1 mL of 3% hydrogen peroxide (H₂O₂) is added. The solution is stored at room temperature (25°C) for 24 hours, protected from light. The sample is then diluted for immediate analysis.

Thermal Degradation

A solid sample of this compound is placed in a thermostatically controlled hot air oven at 105°C for 48 hours. After the specified time, the sample is cooled, and a solution is prepared for analysis.

Photolytic Degradation

The photostability testing is conducted according to ICH Q1B guidelines.[5] A sample of the drug substance is exposed to a light source that produces a combined visible and UV output.

-

Exposure: The sample is exposed to not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

-

Control: A parallel sample is wrapped in aluminum foil to serve as a dark control. Both samples are maintained at the same temperature.

Hypothetical Degradation Pathway

Elucidating the degradation pathway is a primary goal of stress testing. Based on the structure of this compound, a plausible degradation pathway under hydrolytic conditions could involve the cleavage of the amide bond within the tetrahydropyrimidinone ring.

Conclusion

This guide provides a comprehensive, albeit illustrative, overview of the stability and degradation profile assessment for this compound. The methodologies and data presentation formats described are aligned with industry best practices and regulatory expectations. Through systematic forced degradation studies, researchers and drug development professionals can gain a thorough understanding of a molecule's intrinsic stability, which is essential for the development of safe, effective, and stable pharmaceutical products. The successful execution of these studies enables the establishment of a robust stability-indicating method, which is a cornerstone of quality control throughout the lifecycle of a drug product.

References

Methodological & Application

Application Note: One-Pot Synthesis of 1-Benzyltetrahydropyrimidin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the one-pot synthesis of 1-Benzyltetrahydropyrimidin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is based on the well-established reaction of a monosubstituted 1,3-diamine with urea, providing a straightforward and efficient route to the target compound. This method avoids the use of hazardous reagents such as phosgene or high-pressure carbon dioxide. The protocol details the reaction setup, purification, and characterization of the final product. All quantitative data is summarized for clarity, and a comprehensive experimental workflow is provided.

Introduction

Cyclic ureas, particularly the tetrahydropyrimidin-2(1H)-one core structure, are significant pharmacophores found in a variety of biologically active molecules. These compounds are known to act as inhibitors for several enzymes, including HIV protease and tubulin. The synthesis of N-substituted cyclic ureas is therefore of considerable interest in drug discovery and development.

Traditional methods for the synthesis of cyclic ureas often involve the use of hazardous materials like phosgene or require multi-step procedures. More contemporary methods utilize reagents such as carbon dioxide, isocyanates, or carbonyldiimidazole.[1][2] A direct and operationally simple approach is the condensation of a diamine with urea, which proceeds with the liberation of ammonia.[3] This application note details a one-pot protocol adapted from this principle for the specific synthesis of this compound from its key precursors: N-benzyl-1,3-propanediamine and urea.

Experimental Protocol

This protocol describes the synthesis of this compound via the cyclocondensation of N-benzyl-1,3-propanediamine with urea in a high-boiling point solvent.

Materials and Equipment:

-

N-benzyl-1,3-propanediamine (CAS: 13910-48-0)[4]

-

Urea

-

Xylene (anhydrous)

-

Sodium sulfate (anhydrous)

-

Silica gel (for column chromatography)

-

Ethyl acetate

-

Hexanes

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Thermometer or temperature probe

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

NMR spectrometer and/or other analytical instruments for characterization

Procedure:

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add N-benzyl-1,3-propanediamine (10.0 g, 60.9 mmol) and urea (4.0 g, 66.6 mmol).

-

Solvent Addition: Add 100 mL of anhydrous xylene to the flask.

-

Reaction: Heat the mixture to reflux (approximately 140°C) with vigorous stirring. The reaction progress can be monitored by the evolution of ammonia gas. Maintain the reflux for 12-18 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting diamine.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble byproducts.

-

Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) to remove any unreacted urea and other water-soluble impurities.

-

Wash the organic layer with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate and concentrate the organic phase using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Product Characterization:

-

Combine the fractions containing the pure product and evaporate the solvent.

-

Dry the resulting product under a high vacuum to yield this compound as a solid or viscous oil.

-

Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

-

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| N-benzyl-1,3-propanediamine | 10.0 g (60.9 mmol, 1.0 equiv) |

| Urea | 4.0 g (66.6 mmol, 1.1 equiv) |

| Solvent | |

| Xylene (anhydrous) | 100 mL |

| Reaction Conditions | |

| Temperature | Reflux (~140°C) |

| Reaction Time | 12-18 hours |

| Purification | |

| Chromatography Eluent | Gradient of Ethyl Acetate in Hexanes |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| Theoretical Yield | 11.58 g |

| Expected Yield | 70-85% (8.11 g - 9.84 g) |

Diagrams

The following diagram illustrates the experimental workflow for the one-pot synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]

- 3. US4897480A - Preparation of N,N'-dialkyl substituted cyclic urea derivatives - Google Patents [patents.google.com]

- 4. N-benzylpropane-1,3-diamine | C10H16N2 | CID 83811 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of 1-Benzyltetrahydropyrimidin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 1-Benzyltetrahydropyrimidin-2(1H)-one, a key intermediate in various synthetic organic chemistry and drug discovery programs. The following sections outline two common and effective purification methods: recrystallization and column chromatography. Additionally, representative data and process workflows are provided to guide researchers in obtaining this compound with high purity.

Introduction

This compound is a cyclic urea derivative. In many synthetic routes, the crude product may contain unreacted starting materials, by-products, and other impurities. Effective purification is crucial to ensure the integrity of subsequent reactions and the biological evaluation of its derivatives. The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Data Presentation

The following tables summarize typical quantitative data obtained from the purification of this compound. These values are representative and may vary depending on the specific experimental conditions.

Table 1: Purification of this compound by Recrystallization

| Parameter | Value |

| Starting Material | Crude this compound |

| Purity of Crude Product | ~85% (by HPLC) |

| Recrystallization Solvent | Ethanol |

| Yield of Purified Product | 75-85% |

| Purity of Final Product | >98% (by HPLC) |

| Melting Point | 118-120 °C (literature value) |

Table 2: Purification of this compound by Column Chromatography

| Parameter | Value |

| Starting Material | Crude this compound |

| Purity of Crude Product | ~85% (by HPLC) |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (1:1, v/v) |

| Yield of Purified Product | 65-75% |

| Purity of Final Product | >99% (by HPLC) |

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a suitable method for purifying solid compounds on a larger scale when the impurities have different solubility profiles from the desired product.

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol. Heat the mixture gently while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.

-

Cooling: Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

Column chromatography is ideal for purifying smaller quantities of the compound or for separating it from impurities with similar solubility.[1]

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Collection tubes

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column.[2] Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed compound to the top of the column.

-

Elution: Begin the elution with the mobile phase (Hexane:Ethyl Acetate, 1:1).[1] Collect fractions in separate tubes.

-

Monitoring: Monitor the separation by thin-layer chromatography (TLC) using the same eluent system.

-

Fraction Pooling: Combine the fractions containing the pure product.

-

Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Caption: Purification workflow for this compound.

References

Application Notes and Protocols for the Quantification of 1-Benzyltetrahydropyrimidin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyltetrahydropyrimidin-2(1H)-one is a cyclic urea derivative with potential applications in medicinal chemistry and drug discovery. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

Two primary analytical methods are presented for the quantification of this compound:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for routine analysis and quality control of bulk substances and formulated products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method ideal for the determination of trace amounts of the analyte in complex biological matrices.

The selection of the appropriate method will depend on the specific application, required sensitivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Experimental Protocol

1. Instrumentation and Materials:

-

HPLC system with a UV-Vis detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

This compound reference standard

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

2. Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and water are common mobile phases for the analysis of urea derivatives. A typical starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good separation and peak shape.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Based on the chromophore of the benzyl group, a wavelength in the range of 210-230 nm is expected to provide good sensitivity. The optimal wavelength should be determined by acquiring a UV spectrum of the analyte.

-

Injection Volume: 10 µL

3. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification:

-

Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

-

Inject the sample solution and determine the peak area of the analyte.

-

Calculate the concentration of this compound in the sample using the calibration curve.

Quantitative Data (Illustrative Example)

The following table summarizes typical performance characteristics for the HPLC-UV method.

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity, making it suitable for analyzing low concentrations of this compound in complex matrices like plasma or urine.

Experimental Protocol

1. Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Helium (carrier gas)

-

Ethyl acetate (GC grade)

-

This compound reference standard

-

Internal standard (e.g., a structurally similar compound not present in the sample)

-

Vials, syringes, and other standard laboratory glassware

2. GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute

-

Ramp: 15 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

Carrier Gas Flow: 1.0 mL/min (Helium)

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Analyzer: Quadrupole

-

Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

3. Standard and Sample Preparation:

-

Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound and the internal standard in ethyl acetate.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solutions to cover the desired concentration range (e.g., 10, 25, 50, 100, 250, 500 ng/mL).

-

Sample Preparation (e.g., from plasma):

-

To 100 µL of plasma, add the internal standard solution.

-

Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

-

Vortex and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of ethyl acetate for GC-MS analysis.

-

4. Analysis and Quantification:

-

Analyze the standard solutions to establish a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.

-

Analyze the prepared samples.

-

Quantify the concentration of this compound in the samples using the calibration curve.

Quantitative Data (Illustrative Example)

The following table summarizes typical performance characteristics for the GC-MS method.

| Parameter | Typical Value |

| Linearity (R²) | > 0.998 |

| Range | 10 - 500 ng/mL |

| Limit of Detection (LOD) | 2 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

Visualizations

Experimental Workflow for HPLC-UV Analysis

Caption: Workflow for HPLC-UV quantification.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for GC-MS quantification.

Hypothetical Signaling Pathway

This diagram illustrates a potential mechanism of action for a drug candidate like this compound, where it acts as a receptor agonist.

Caption: Hypothetical receptor-mediated signaling.

Application Notes and Protocols for 1-Benzyltetrahydropyrimidin-2(1H)-one in Antimicrobial Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 1-benzyltetrahydropyrimidin-2(1H)-one and its derivatives as a scaffold in antimicrobial drug discovery. This document includes a summary of reported antimicrobial activity, detailed experimental protocols for synthesis and evaluation, and a discussion of the potential mechanism of action based on related compounds.

Introduction

Tetrahydropyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. The this compound scaffold, in particular, offers a versatile platform for the development of novel antimicrobial agents. The presence of the benzyl group at the N-1 position can be readily modified to explore structure-activity relationships (SAR) and optimize antimicrobial potency and spectrum.

Data Presentation: Antimicrobial Activity of Tetrahydropyrimidine Derivatives

While specific minimum inhibitory concentration (MIC) data for this compound is not extensively available in the public domain, the following table summarizes the antimicrobial activity of structurally related tetrahydropyrimidine derivatives against a panel of pathogenic microorganisms. This data provides a representative overview of the potential of this compound class.

| Compound ID | R Group (at C4) | Test Organism | MIC (µg/mL) | Reference |

| THPM-1 | 4-Chlorophenyl | Staphylococcus aureus | 64 | [1] |

| Escherichia coli | 32 | [1] | ||

| Pseudomonas aeruginosa | 32 | [1] | ||

| THPM-2 | 3,4-Dimethoxyphenyl | Staphylococcus aureus | >128 | [1] |

| Escherichia coli | 64 | [1] | ||

| Pseudomonas aeruginosa | 128 | [1] | ||

| THPM-3 | 4-Nitrophenyl | Staphylococcus aureus | 32 | [1] |

| Escherichia coli | 32 | [1] | ||

| Pseudomonas aeruginosa | 64 | [1] | ||

| THPM-4 | Phenyl | Staphylococcus aureus | 125 | [2] |

| Enterococcus faecium | 80 | [2] | ||

| Escherichia coli | >80 | [2] | ||

| Pseudomonas aeruginosa | 70 | [2] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Biginelli Reaction[3][4][5]

This protocol describes a general method for the one-pot synthesis of this compound.

Materials:

-

Benzaldehyde

-

Ethyl acetoacetate

-

N-Benzylurea

-

Ethanol

-

Concentrated Hydrochloric Acid (catalyst)

-

Crushed ice

-

Cold water

Procedure:

-

In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and N-benzylurea (1.2 equivalents) in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then pour it over crushed ice with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any unreacted starting materials and catalyst.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1-benzyl-4-phenyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one.

-

To obtain the title compound without the C5-ester and C4-phenyl groups, simpler starting materials (e.g., 1,3-diaminopropane and a suitable benzylating agent) would be required in a multi-step synthesis, as the classic Biginelli reaction results in a more substituted core. For the direct synthesis of the unsubstituted core, a different synthetic strategy would be necessary.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[6][7][8]

This protocol outlines the determination of the MIC of this compound against various bacterial strains.

Materials:

-

This compound

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of the compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of compound concentrations.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, including a positive control (broth and bacteria) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Caption: Workflow for the synthesis of this compound derivatives.

Caption: Workflow for antimicrobial susceptibility testing.

Caption: Proposed mechanism of action for antimicrobial tetrahydropyrimidines.

Discussion of Potential Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated. However, based on studies of structurally similar dihydropyrimidine and benzimidazole derivatives, a plausible mechanism involves the inhibition of essential bacterial enzymes. One potential target is dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway.[3] Inhibition of DHFR disrupts the production of tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids and certain amino acids, ultimately leading to the cessation of bacterial growth and cell death. The structural similarity of the pyrimidine core to purine bases suggests that these compounds may also act as antagonists in nucleic acid biosynthesis. Further enzymatic and molecular modeling studies are required to confirm the exact molecular target and mechanism of action for this class of compounds.

References

Application Notes and Protocols for High-Throughput Screening of 1-Benzyltetrahydropyrimidin-2(1H)-one Derivatives as Eg5 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyltetrahydropyrimidin-2(1H)-one derivatives, structurally related to the well-known mitotic inhibitor monastrol, have emerged as a promising class of compounds for the development of novel anti-cancer therapeutics. Their primary molecular target is the mitotic kinesin Eg5 (also known as KIF11 or KSP), a motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptotic cell death in proliferating cancer cells, making it an attractive target for cancer therapy.

These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize novel this compound derivatives as potent and selective Eg5 inhibitors. The protocols cover both biochemical and cell-based assays, providing a comprehensive workflow for hit identification and validation.

Target Pathway: The Role of Eg5 in Mitosis

The mitotic kinesin Eg5 is a plus-end directed motor protein that plays a critical role in establishing the bipolar spindle, a prerequisite for accurate chromosome segregation during mitosis. Eg5 is a homotetrameric protein that crosslinks and slides antiparallel microtubules apart, generating an outward force that pushes the spindle poles away from each other. Inhibition of Eg5's ATPase activity prevents this process, leading to the collapse of the nascent bipolar spindle and the formation of a characteristic monoastral spindle, where all chromosomes are arranged in a circular pattern around a single microtubule organizing center. This ultimately triggers the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, in many cases, apoptosis.

Application Note & Protocols: Cell-Based Cytotoxicity Assessment of 1-Benzyltetrahydropyrimidin-2(1H)-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

The evaluation of a novel compound's cytotoxicity is a critical first step in the drug discovery and toxicology pipeline.[1] This process helps to identify compounds with potential therapeutic effects, such as anti-cancer agents, and to eliminate those with unacceptable toxicity profiles early in development.[1][2] 1-Benzyltetrahydropyrimidin-2(1H)-one is a heterocyclic compound whose biological activities are not extensively characterized. This application note provides a comprehensive suite of cell-based assays to determine its cytotoxic profile.

Three distinct and complementary assays are presented to build a robust cytotoxicity profile:

-

MTT Assay: Measures cell metabolic activity as an indicator of cell viability.[3][4]

-

Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.[5]

-

Caspase-Glo® 3/7 Assay: Measures the activity of executioner caspases 3 and 7, key mediators of apoptosis (programmed cell death).[6][7]

Together, these assays provide quantitative data on whether the compound reduces cell viability, damages the cell membrane, or induces a specific cell death pathway like apoptosis.

Overall Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound involves cell preparation, compound treatment, and subsequent analysis using one or more of the detailed assays.

Caption: General workflow for evaluating compound cytotoxicity.

Materials and Reagents

-

Cell Lines: Human cervical cancer (HeLa), human lung carcinoma (A549), or other relevant cell lines.

-

Compound: this compound, dissolved in DMSO to create a stock solution.

-

Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Positive Control: Doxorubicin or Staurosporine.

-

MTT Assay:

-

LDH Assay:

-

Commercially available LDH Cytotoxicity Assay Kit.

-

Lysis Buffer (often 10X, provided in kit).[5]

-

-

Caspase-Glo® 3/7 Assay:

-

Equipment:

-

Humidified incubator (37°C, 5% CO2).

-

Microplate reader (absorbance and luminescence capabilities).

-

Sterile 96-well flat-bottom plates (clear for MTT/LDH, white-walled for Caspase).

-

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3][11] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well clear plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compound, vehicle control (DMSO), and positive control (Doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8][9]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

-

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[12]

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Prepare additional control wells for "Maximum LDH Release" by adding 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period.[5]

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.

-

Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[5]

-

Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

-

Incubation & Stoppage: Incubate the plate for up to 30 minutes at room temperature, protected from light. Add 50 µL of Stop Solution as per the kit's protocol.[5]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum LDH Activity - Vehicle Control LDH Activity)) * 100

-

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.[10][13] The luminescent signal is proportional to the amount of caspase activity.

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, but use a white-walled 96-well plate suitable for luminescence measurements.

-